

# An In-depth Technical Guide to Methyl 5-hydroxy-4-oxopentanoate

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## Compound of Interest

Compound Name: *Methyl 5-hydroxy-4-oxopentanoate*

Cat. No.: *B2831408*

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## Abstract

**Methyl 5-hydroxy-4-oxopentanoate** is an organic compound with the molecular formula  $C_6H_{10}O_4$ .<sup>[1]</sup> This document provides a concise overview of its chemical structure, physicochemical properties, and currently available spectroscopic information. While this molecule has been identified in natural sources, detailed experimental protocols for its synthesis and comprehensive data on its biological activity and role in signaling pathways are not extensively documented in publicly accessible scientific literature.<sup>[1]</sup> This guide summarizes the existing data and highlights areas where further research is required.

## Chemical Structure and Properties

**Methyl 5-hydroxy-4-oxopentanoate** is a pentanoate ester containing both a hydroxyl and a ketone functional group. Its structure is characterized by a five-carbon chain with a methyl ester at one end, a ketone at the C4 position, and a hydroxyl group at the C5 position.

## Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 5-hydroxy-4-oxopentanoate[1]
CAS Number	66274-27-9[1]
Molecular Formula	C6H10O4[1]
Canonical SMILES	COC(=O)CCC(=O)CO[1]
InChI Key	RKMQRPYLPSKVNS-UHFFFAOYSA-N[1]

## Physicochemical Properties

The following table summarizes key computed physicochemical properties of **Methyl 5-hydroxy-4-oxopentanoate**.

Property	Value
Molecular Weight	146.14 g/mol [1]
XLogP3-AA (LogP)	-0.8[1]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5
Topological Polar Surface Area	63.6 Å²[1]
Exact Mass	146.05790880 Da[1]

## Spectroscopic Data

While detailed, raw spectroscopic data is not readily available, the existence of the following analytical data has been referenced in chemical databases.

## Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).

Adduct	m/z
[M+H] <sup>+</sup>	147.06518
[M+Na] <sup>+</sup>	169.04712
[M-H] <sup>-</sup>	145.05062
[M+NH <sub>4</sub> ] <sup>+</sup>	164.09172
[M+K] <sup>+</sup>	185.02106

Data from PubChemLite, predicted using CCSbase.

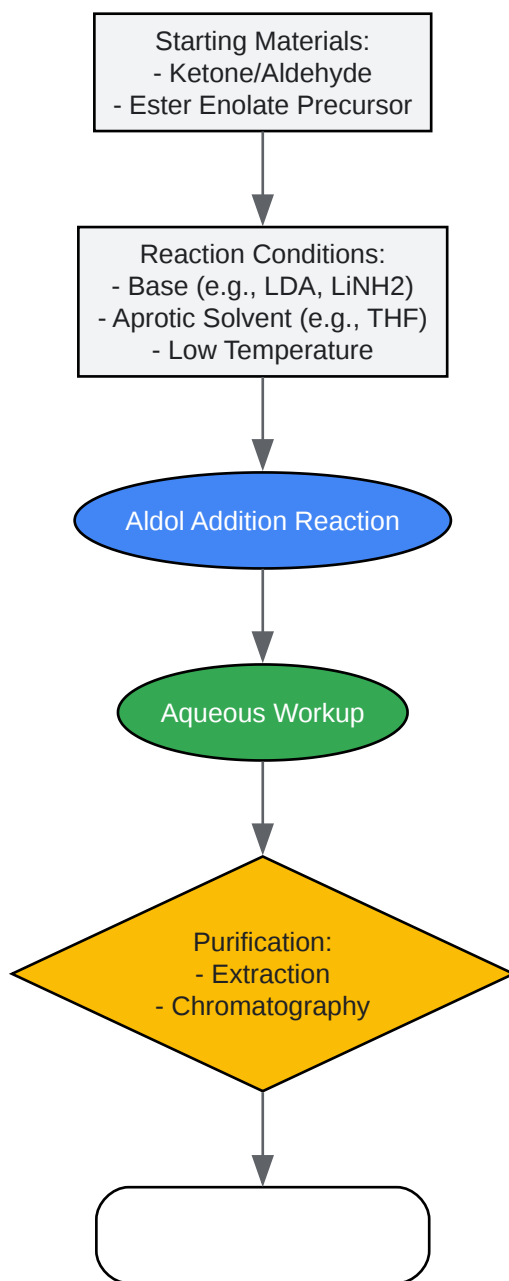
## Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

References to <sup>13</sup>C NMR and vapor-phase IR spectra for **Methyl 5-hydroxy-4-oxopentanoate** exist within spectral databases such as SpectraBase.<sup>[1]</sup> However, access to the detailed spectra, including chemical shifts, coupling constants, and absorption frequencies, is required for a complete structural elucidation and characterization.

## Synthesis and Experimental Protocols

A specific, detailed, and reproducible experimental protocol for the synthesis of **Methyl 5-hydroxy-4-oxopentanoate** is not readily found in the surveyed scientific literature. General synthetic routes to related β-hydroxy ketones and esters often involve aldol-type reactions or the hydration of α,β-unsaturated precursors. For instance, the synthesis of β-hydroxy esters can be achieved from the reaction of ketones or aldehydes with ethyl acetate in the presence of a strong base like lithium amide.

A potential logical workflow for a generalized synthesis of a β-hydroxy ketone is outlined below.



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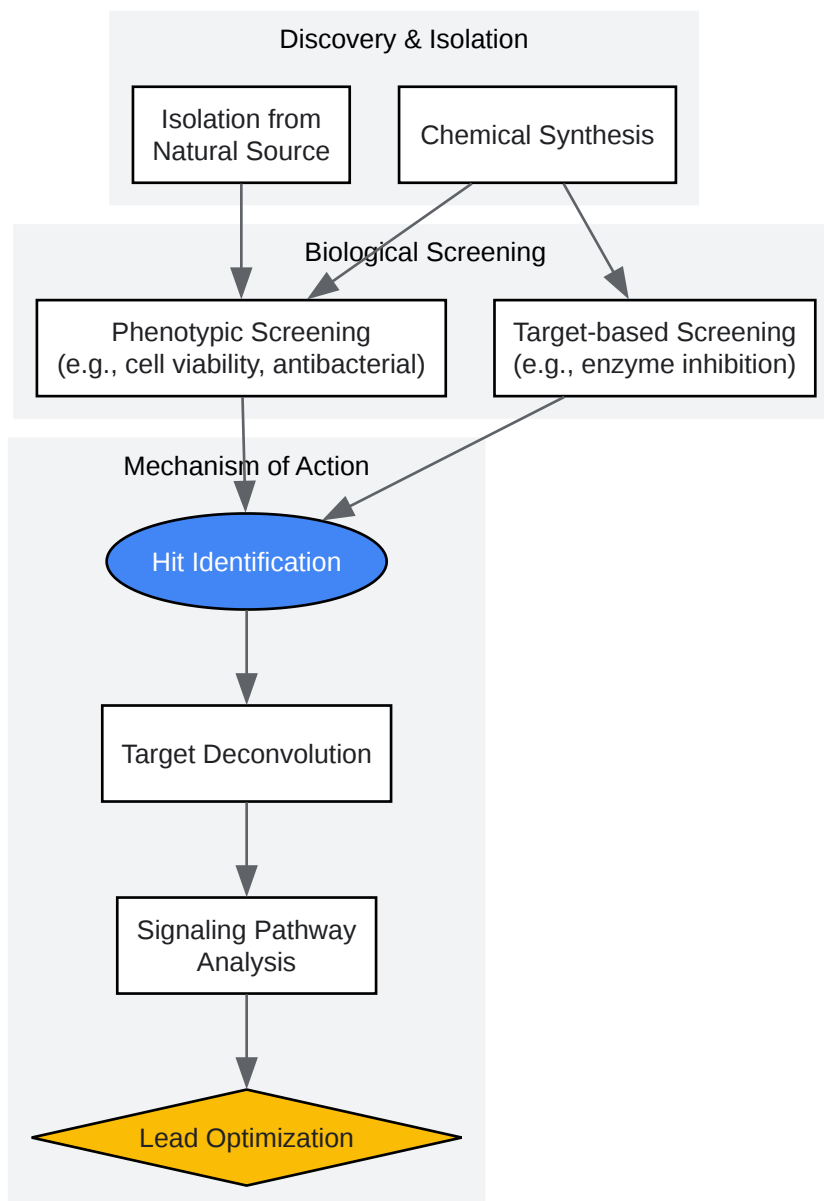
Caption: A generalized workflow for the synthesis of  $\beta$ -hydroxy esters via an aldol addition reaction.

## Biological Activity and Signaling Pathways

Currently, there is a notable lack of information in the public domain regarding the specific biological functions, metabolic pathways, or signaling cascades involving **Methyl 5-hydroxy-4-oxopentanoate**. The compound has been reported to be found in *Clematis delavayi* and

*Drymaria cordata*, suggesting a potential role in plant metabolism or chemical ecology. However, without dedicated biological studies, any discussion of its role in cellular signaling or as a potential therapeutic agent would be purely speculative.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel natural product like **Methyl 5-hydroxy-4-oxopentanoate**.



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Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.

## Conclusion and Future Directions

**Methyl 5-hydroxy-4-oxopentanoate** is a known chemical entity with a defined structure and basic computed physicochemical properties. However, there is a significant lack of comprehensive experimental data in the scientific literature. To fully understand the chemical and biological nature of this compound, further research is necessary in the following areas:

- Development of a robust and scalable synthetic protocol.
- Complete spectroscopic characterization using modern analytical techniques (NMR, MS, IR, etc.) and dissemination of this data.
- Comprehensive screening for biological activity across various assays to identify potential therapeutic applications.
- If biological activity is identified, subsequent studies to elucidate the mechanism of action and involved signaling pathways.

This document serves as a summary of the currently available information and a call for further investigation into this potentially interesting chemical compound.

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## References

- 1.  $\beta$ -Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
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